molecular formula C13H19N5O3S2 B7080589 N-methyl-N-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide

N-methyl-N-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide

Cat. No.: B7080589
M. Wt: 357.5 g/mol
InChI Key: DNSKVLGYORJCAN-UHFFFAOYSA-N
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Description

N-methyl-N-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide is a complex organic compound featuring a combination of functional groups, including a tetrazole ring, a thiophene ring, and a sulfonamide group

Properties

IUPAC Name

N-methyl-N-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S2/c1-17(23(19,20)13-3-2-8-22-13)10-12-14-15-16-18(12)9-11-4-6-21-7-5-11/h2-3,8,11H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSKVLGYORJCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=NN1CC2CCOCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with a nitrile under mild conditions. This reaction is often catalyzed by copper(I) salts and can be carried out in aqueous or organic solvents.

  • Attachment of the Oxan-4-ylmethyl Group: : The oxan-4-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxane ring is replaced by the tetrazole moiety.

  • Formation of the Thiophene Ring: : The thiophene ring is typically synthesized through a series of cyclization reactions involving sulfur-containing precursors.

  • Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

  • Reduction: : The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

  • Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of sulfonamide-containing molecules with biological targets. It may also serve as a scaffold for the development of new drugs with potential therapeutic applications.

Medicine

In medicinal chemistry, the compound’s sulfonamide group is of particular interest due to its presence in many pharmacologically active molecules. Researchers are exploring its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry

In industrial applications, this compound can be used in the development of new materials with specific electronic or optical properties. Its tetrazole ring, in particular, is known for its stability and ability to form coordination complexes with metals.

Mechanism of Action

The mechanism of action of N-methyl-N-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methyl]benzene-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-methyl-N-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methyl]pyridine-2-sulfonamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-methyl-N-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or pyridine derivatives. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

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